Ginsenoside Rk3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Rk3 is a rare bioactive saponin derived from ginseng and Panax notoginseng. It is known for its significant pharmacological properties, including anti-cancer, anti-inflammatory, and anti-photoaging effects. This compound has been studied for its potential therapeutic applications in various diseases, particularly in cancer treatment .
Mechanism of Action
Target of Action
Ginsenoside Rk3 (Rk3) is a bioactive component derived from ginseng and Panax notoginseng . It has been found to target several key components in the body. One of its primary targets is the gut microbiota . Rk3 has been shown to modulate the composition of gut microbiota, improving the metabolism of intestinal endogenous substances and alleviating the level of inflammation . It also targets the Nucleotide-binding oligomerization domain-like receptor 3 (NLRP3) inflammasome pathway . In cancer cells, Rk3 targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway .
Mode of Action
Rk3 interacts with its targets in several ways. In the gut microbiota, it modulates the composition by improving the metabolism of intestinal endogenous substances and alleviating the level of inflammation . In the context of cancer, Rk3 inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy .
Biochemical Pathways
Rk3 affects several biochemical pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation . This leads to apoptosis and autophagy in cancer cells . Rk3 also affects the NLRP3 inflammasome pathway, which is involved in inflammatory responses .
Pharmacokinetics
The absorption of Rk3 is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Rk3 is quickly cleared from the body .
Result of Action
The action of Rk3 leads to several molecular and cellular effects. It reduces cell viability and inhibits cell proliferation . It induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 . Rk3 also induces apoptosis in a concentration-dependent manner . Furthermore, it significantly inhibits the growth of tumors without an obvious effect on the body weight of the treated mice .
Action Environment
The action of Rk3 can be influenced by environmental factors. For instance, the gut microbiota, which is affected by diet and other environmental factors, is a primary target of Rk3 . Changes in the gut microbiota can therefore influence the action, efficacy, and stability of Rk3 .
Biochemical Analysis
Biochemical Properties
Ginsenoside Rk3 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to significantly inhibit TNF-α-induced NF-κB transcriptional activity . It also stimulates cytotoxicity and apoptosis by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It reduces cell viability, inhibits cell proliferation, and induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 . It also induces apoptosis in a concentration-dependent manner in H460 and A549 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to PI3K/AKT, promoting autophagy and apoptosis in hepatocellular carcinoma . It also regulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway to inhibit hepatocellular carcinoma growth .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, it has been found to significantly inhibit the proliferation of hepatocellular carcinoma . It also reduces cell viability and inhibits cell proliferation and colony formation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to significantly improve liver inflammation, lipid deposition, and fibrosis caused by a high-fat-high-cholesterol diet and CCl4 injection in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to modulate the metabolism of amino acids and bile acids, particularly by upregulating glutamine, which has the potential to regulate the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rk3 can be synthesized through the heat treatment of ginsenosides such as ginsenoside Rg3. The process involves steaming ginseng at high temperatures, which leads to the conversion of precursor ginsenosides into Rk3. This transformation occurs in a weak acidic environment provided by the ginseng itself .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalytic strategies. Microorganisms and their enzymatic systems are employed to modify the glycosyl moiety of ginsenosides. Recombinant enzymes from Escherichia coli and other microorganisms are commonly used to achieve efficient conversion in biomedical and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rk3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for its transformation and bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Hydrolysis: Acidic or enzymatic hydrolysis is used to cleave glycosidic bonds.
Major Products Formed: The major products formed from these reactions include other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5 .
Scientific Research Applications
Ginsenoside Rk3 has a wide range of scientific research applications:
Chemistry: It is used in the study of saponin chemistry and the development of new synthetic methods.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in treating various cancers, including esophageal and lung cancer, by inducing apoptosis and autophagy through the PI3K/Akt/mTOR pathway
Comparison with Similar Compounds
Ginsenoside Rk3 is unique among ginsenosides due to its specific molecular structure and bioactivity. Similar compounds include:
Ginsenoside Rg3: Known for its anti-cancer properties, particularly in breast cancer.
Ginsenoside Rk1: Exhibits anti-inflammatory and anti-cancer effects.
Ginsenoside Rh4: Similar to Rk3, it is derived from steamed notoginseng and has shown potential in cancer treatment.
This compound stands out due to its potent anti-cancer activity and ability to regulate multiple cellular pathways, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFIVJSCUOFNT-QXPABTKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.